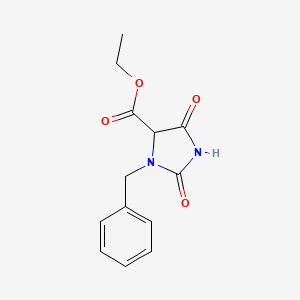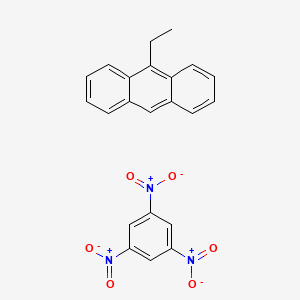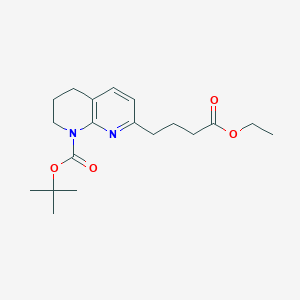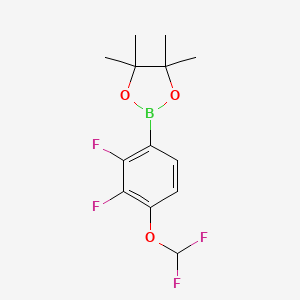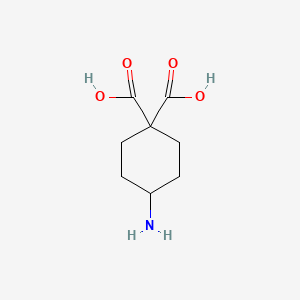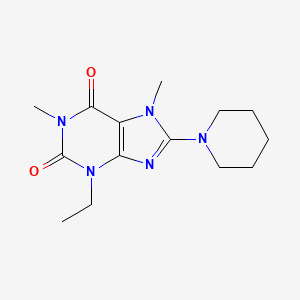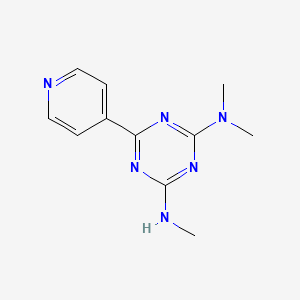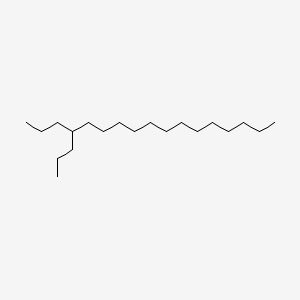
4-n-Propylheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propylheptadecane typically involves the alkylation of heptadecane with a propyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where heptadecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-n-Propylheptadecane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the hydrogenation of any unsaturated impurities present.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Propylheptadecanol, propylheptadecanal, and propylheptadecanoic acid.
Reduction: Saturated hydrocarbons with reduced impurities.
Substitution: 4-chloropropylheptadecane and 4-bromopropylheptadecane.
科学的研究の応用
4-n-Propylheptadecane has several applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: Investigated for its role in biological membranes and lipid bilayers due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4-n-Propylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Heptadecane: A straight-chain alkane with similar physical properties but lacks the propyl group.
Nonadecane: Another long-chain alkane with two additional carbon atoms compared to 4-n-Propylheptadecane.
4-n-Butylheptadecane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
This compound is unique due to the presence of the propyl group at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions in chemical and biological systems compared to its analogs.
特性
CAS番号 |
55044-10-5 |
|---|---|
分子式 |
C20H42 |
分子量 |
282.5 g/mol |
IUPAC名 |
4-propylheptadecane |
InChI |
InChI=1S/C20H42/c1-4-7-8-9-10-11-12-13-14-15-16-19-20(17-5-2)18-6-3/h20H,4-19H2,1-3H3 |
InChIキー |
KWOQMARCKSGDGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
